
N,N-Bisisopropyl-3-phenyl-2-propenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2) is a tertiary amine characterized by its branched isopropyl groups attached to the nitrogen atom and a propenamine backbone substituted with a phenyl group. This compound is primarily recognized as an impurity in Tolterodine, a medication used to treat overactive bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine can be achieved through several methods. One common approach involves the allylic amination of allylic alcohols with primary or secondary amines in the presence of a catalytic amount of palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) and a stoichiometric amount of tin(II) chloride in tetrahydrofuran (THF) at 50°C . This method allows for the regioselective formation of the desired allylic amine.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bisisopropyl-3-phenyl-2-propenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N,N-Bisisopropyl-3-phenyl-2-propenamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₅H₂₃N
- InChI Key : InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+
- Solubility: Limited data available; however, its shelf life is documented as 1095 days under room-temperature storage .
The compound is compared below with structurally and functionally related amines, focusing on substituents, applications, and physicochemical properties.
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide (CAS: 124937-97-9)
- Role : Intermediate in Tolterodine-L-tartrate synthesis .
- Structural Differences :
- Replaces the propenamine chain with a propanamide group.
- Features additional substituents (methoxy and methyl groups) on the phenyl ring.
- Applications : Directly contributes to Tolterodine’s active pharmaceutical ingredient (API), unlike N,N-Bisisopropyl-3-phenyl-2-propenamine, which is a process-related impurity .
2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS: 87864-14-0)
- Role : Intermediate in Dibucaine synthesis .
- Structural Differences: Contains a quinoline core and chloro substituent. Substituted with a diethylaminoethyl group instead of isopropyl groups.
- Reactivity: The chloro-quinoline moiety enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the propenamine structure favors conjugation-based reactivity .
Tertiary Amines with Industrial Relevance
N-Ethyl-N-isopropylpropan-2-amine
- Role : Catalyst/base in peptide coupling reactions (e.g., in DMF with HATU) .
- Structural Differences :
- Lacks aromatic substitution (phenyl group).
- Simpler alkyl chain (propane backbone).
- Applications : Widely used in medicinal chemistry for API synthesis, contrasting with this compound’s niche role as an impurity .
Bis(O-ethylbenzylamine) Catechol Dihydrochloride
- Role : Biomaterial modifier (e.g., DPPE-PEG-NH₂ derivatives) .
- Structural Differences :
- Contains benzylamine and catechol groups.
- Higher molecular complexity with dihydrochloride salt formation.
Physicochemical and Commercial Comparison
Key Observations:
Aromatic vs. Aliphatic: this compound’s phenyl group distinguishes it from non-aromatic analogs like N-ethyl-N-isopropylpropan-2-amine, impacting solubility and reactivity.
Functional Group Diversity: Propenamine derivatives are less common in API synthesis compared to carboxamide or quinoline-based intermediates.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
QOHVOTFSKSSADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC=CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.